Thermophysical Property Divergence from the 2-Chloro Isomer
The target compound 3-chloro-2,3-dimethylpentane (CAS 595-38-0) differs in its fundamental thermophysical properties from the isomeric 2-chloro-2,3-dimethylpentane (CAS 59889-45-1). The boiling point of the 3-chloro isomer is reported as 133.2 ± 8.0 °C , whereas the 2-chloro isomer boils at 141.0 °C (414.15 K) with an uncertainty of 2 K [1]. This 7.8 °C difference (or 6–9 °C considering error margins) directly impacts separation requirements and process design.
| Evidence Dimension | Normal Boiling Point |
|---|---|
| Target Compound Data | 133.2 ± 8.0 °C (760 mmHg) |
| Comparator Or Baseline | 2-chloro-2,3-dimethylpentane: 141.0 °C (414.15 K) |
| Quantified Difference | 7.8 °C (6 – 9 °C with uncertainties) |
| Conditions | Atmospheric pressure (760 mmHg) |
Why This Matters
A 7.8 °C boiling point differential translates into quantifiable changes in distillation energy consumption and column design parameters, making the choice of isomer a tangible cost factor in scaled-up syntheses.
- [1] NIST Chemistry WebBook. 2-Chloro-2,3-dimethylpentane. Tboil = 414.15 K (Schmerling and Meisinger, 1953). https://webbook.nist.gov/cgi/formula?ID=C59889451&Units=CAL&Mask=4 View Source
